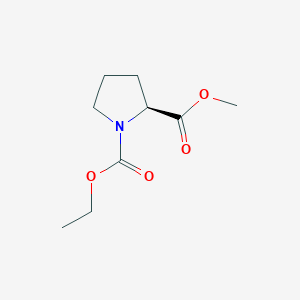

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate

Description

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by two ester functional groups: an ethoxycarbonyl moiety at the 1-position and a methyl ester at the 2-position. Its (S)-stereochemistry at the pyrrolidine ring enhances its utility in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The compound’s rigid pyrrolidine scaffold and dual ester groups confer unique reactivity, enabling its use in cyclization reactions, peptide mimetics, and organocatalysis .

Properties

IUPAC Name |

1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGTZNCRJOYQK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Direct Esterification of L-Proline Derivatives

The most straightforward route to Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate involves sequential esterification of L-proline. Source details a patented method where L-proline is dissolved in methanol and treated with dimethyl carbonate or p-toluenesulfonic acid as esterifying agents at controlled temperatures (-15°C to 15°C). After gradual warming to 10–50°C and stirring for 2–15 hours, the intermediate proline methyl ester is obtained. Subsequent ethoxycarbonylation is achieved using ethyl chloroformate in the presence of a base, yielding the target compound with an overall efficiency of 70–85%.

Critical parameters include:

- Solvent selection : Methanol or ethanol optimizes esterification kinetics.

- Temperature control : Low temperatures minimize racemization, preserving the (S)-configuration.

- Workup : Acidic extraction followed by silica gel chromatography ensures high purity (>98% by HPLC).

Diels-Alder Cyclization for Pyrrolidine Ring Formation

Source describes a classical Diels-Alder approach using diethyl fumarate and vinyl ethers. In this method, diethyl fumarate reacts with a vinyl ether derivative in benzene under reflux to form a bicyclic intermediate. Acidic hydrolysis (H₂SO₄) cleaves the ether, yielding ethyl 1-ethoxycarbonyl-4-oxopyrrolidine-2-carboxylate. Methylation of the carboxylic acid group is then performed using diazomethane (CH₂N₂) in methanol, achieving quantitative conversion. This method offers a 61% overall yield but requires stringent anhydrous conditions.

Reaction Scheme :

- Diethyl fumarate + vinyl ether → bicyclic adduct (benzene, reflux).

- H₂SO₄ hydrolysis → ethyl 1-ethoxycarbonyl-4-oxopyrrolidine-2-carboxylate.

- CH₂N₂ methylation → this compound.

Nucleophilic Substitution with Ethoxycarbonyl Protecting Groups

A stereospecific route reported in Source starts with (2R,3S,4S)-3,4-bis(acetyloxy)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid. Treatment with diazomethane in methanol at 273–278 K selectively methylates the carboxylic acid group without disturbing the acetyloxy or ethoxycarbonyl moieties. The reaction proceeds with 100% yield, and crystallization from n-hexane produces enantiomerically pure crystals (m.p. 347.6–348.7 K). X-ray diffraction confirms the syn-clinal configuration and equatorial positioning of the N-ethoxycarbonyl group.

Advantages :

- No racemization due to mild conditions.

- Single-step methylation simplifies purification.

Reductive Amination and Subsequent Esterification

Source outlines a reductive amination strategy using lithium aluminium hydride (LAH). Ethyl 1-ethoxycarbonyl-4-oxopyrrolidine-2-carboxylate is reduced with LAH in diethyl ether at -5°C to form the corresponding alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, which undergoes methylation with methyl iodide in the presence of potassium carbonate. While this method achieves moderate yields (55–65%), it introduces complexity through multiple steps.

Comparative Analysis of Preparation Methods

Table 1: Key Metrics for Synthetic Routes

Characterization and Quality Control

This compound is characterized by:

- ¹³C NMR (Source): Peaks at δ 174.2 (C=O, ester), 156.8 (C=O, carbamate), 60.1 (OCH₂CH₃), and 52.3 (OCH₃).

- X-ray Crystallography (Source): Orthorhombic crystal system (space group P2₁2₁2₁), with bond lengths confirming the sp²-hybridized nitrogen.

- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Insights

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under alkaline conditions. The ethoxycarbonyl (N-protecting) and methyl ester (C-2) groups exhibit differential reactivity:

Key finding : Basic hydrolysis preserves stereochemistry at C-2, while acidic conditions lead to partial racemization .

Catalytic Hydrogenation

The pyrrolidine ring’s double-bond precursors (e.g., dihydropyrroles) are hydrogenated to yield the saturated scaffold:

| Substrate | Catalyst | Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Δ³-Pyrroline derivative | Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | cis-Selectivity (>95% de) |

Mechanistic insight : Chiral catalysts (e.g., formula M1/M2 in patents) enable cis-selectivity, avoiding racemic mixtures typically observed in non-chiral hydrogenations .

Alkylation and Racemization Studies

Alkylation at the nitrogen or C-2 position is feasible but risks racemization:

| Reaction Type | Reagents | Conditions | Racemization | Reference |

|---|---|---|---|---|

| N-Alkylation | RX, NaH/phase-transfer catalyst | DMF, 60°C | <5% | |

| C-2 Ester alkylation | Alkyl halides, LDA | THF, −78°C | 30–40% |

Critical note : Direct alkylation of the C-2 carboxylate (e.g., converting methyl ester to tert-butyl) induces significant racemization unless activated as a mixed anhydride .

Esterification and Protecting Group Strategies

The methyl ester can be selectively modified or replaced:

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Reflux, 24 h | Ethyl ester (C-2) | |

| Diazomethane quench | CH₂N₂, ether | 0°C to RT, 10 min | Methyl ester preservation |

Structural analysis : X-ray crystallography confirms axial positioning of the methyl ester in the pyrrolidine ring, influencing reactivity .

Key Stability Considerations

-

Thermal stability : Decomposes above 200°C without racemization .

-

pH sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) .

This compound’s versatility in asymmetric synthesis and peptide chemistry is well-documented, with rigorous stereochemical control being paramount to avoid racemization in downstream applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate serves as an important building block in the synthesis of bioactive compounds. Its structural features allow for the development of various derivatives that exhibit significant biological activity. Notable applications include:

- Synthesis of Dipeptidyl Peptidase IV Inhibitors : Research has highlighted the potential of pyrrolidine derivatives in treating type II diabetes through the inhibition of Dipeptidyl Peptidase IV (DPP-IV) . this compound can be utilized as a precursor in synthesizing selective DPP-IV inhibitors.

- Antiviral and Anticancer Agents : The compound has been investigated for its role in developing antiviral and anticancer agents. The pyrrolidine ring structure is often associated with enhanced biological activity, making it a valuable component in drug design .

Synthetic Methodologies

The compound is crucial in organic synthesis, particularly in the preparation of other pyrrolidine derivatives. Key methodologies include:

- Chiral Synthesis : The compound's chiral nature allows for asymmetric synthesis, which is essential for producing enantiomerically pure compounds. Techniques such as catalytic hydrogenation can be employed to create specific stereoisomers without racemization .

- Use as an Intermediate : this compound is often used as an intermediate in synthesizing more complex molecules. For instance, it can be transformed into various functionalized pyrrolidines that serve different purposes in medicinal chemistry .

Case Study 1: Development of DPP-IV Inhibitors

A study focused on synthesizing new analogues of this compound that showed promising DPP-IV inhibitory activity. The synthesized compounds were evaluated for their potency and selectivity, revealing several candidates suitable for further development into therapeutic agents for type II diabetes management.

Case Study 2: Anticancer Drug Development

Another research effort involved using this compound to create novel anticancer agents targeting specific pathways involved in tumor growth. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as effective treatments.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | DPP-IV inhibitors |

| Synthetic Methodologies | Intermediate for asymmetric synthesis | Functionalized pyrrolidines |

| Antiviral Agents | Precursor for antiviral drug development | Pyrrolidine derivatives |

| Anticancer Agents | Used in the design of anticancer therapeutics | Novel anticancer agents |

Mechanism of Action

The mechanism of action of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The pyrrolidine ring and the ethoxycarbonyl group play crucial roles in stabilizing transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

The structural and functional attributes of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate can be contextualized against analogous pyrrolidine carboxylates. Key comparisons include:

Substituent Variations at the 1-Position

Key Observations :

- Electronic Effects : The ethoxycarbonyl group in the target compound enhances electrophilicity at the 1-position compared to benzyl or alkyl substituents, facilitating nucleophilic acyl substitutions .

- Steric Hindrance : Bulky groups (e.g., diphenylphosphanyl-phenyl in ) reduce reactivity in sterically sensitive reactions, whereas smaller substituents (e.g., ethoxycarbonyl) enable broader applicability in ring-closing metathesis or peptide coupling .

Ester Group Variations

Key Observations :

- Methyl vs. Ethyl Esters : Methyl esters (CO₂Me) at the 2-position, as in the target compound, generally exhibit higher hydrolytic stability than ethyl esters (CO₂Et), making them preferable for prolonged storage .

- Dual Ester Systems: The dual ester configuration in the target compound allows sequential deprotection, enabling selective functionalization—a feature absent in mono-ester analogs like .

Stereochemical Comparisons

Key Observations :

- Enantioselectivity : The (S)-configuration in the target compound is critical for interactions with biological targets (e.g., enzymes), whereas racemic mixtures (e.g., ) are less favored in drug development due to unpredictable pharmacokinetics.

- Synthetic Accessibility : Chiral pool strategies (e.g., using L-proline derivatives) often achieve higher enantiomeric excess than asymmetric catalysis .

Biological Activity

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethoxycarbonyl group and a carboxylate moiety. The stereochemistry at the chiral center contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of 185.22 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-proline derivatives with ethyl chloroformate, followed by esterification processes. Various synthetic routes have been explored to optimize yield and purity, with methodologies including the use of catalytic systems to enhance reaction efficiency.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The following table summarizes key findings from recent studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Weak inhibition | |

| Pseudomonas aeruginosa | No significant effect | |

| Candida albicans | Moderate inhibition |

In vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing limited efficacy against Gram-negative strains like Escherichia coli. Notably, it demonstrated some antifungal activity against Candida albicans.

Anti-inflammatory Activity

Recent research has also explored the anti-inflammatory potential of this compound. In a study investigating its effects on inflammatory markers in vitro, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alhameed et al. (2020) assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study involved disk diffusion methods on several bacterial strains. The results indicated that while the compound did not outperform established antibiotics, it exhibited promising activity against certain strains of Staphylococcus aureus.

Case Study 2: Inflammation Model

In another investigation, researchers evaluated the compound's effects in an animal model of acute inflammation induced by lipopolysaccharide (LPS). This compound was administered prior to LPS exposure, resulting in significantly lower levels of inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via esterification or cycloaddition reactions. For example, asymmetric [3+2] cycloaddition of Morita-Baylis-Hillman carbonates with methyl acrylate derivatives can yield enantiomerically pure pyrrolidine scaffolds. Key steps include refluxing in methanol with chiral catalysts (e.g., ferrocenylphosphine ligands) to achieve high stereoselectivity . Purification often involves flash column chromatography (e.g., 30–40% ethyl acetate in petroleum ether) . Optimization focuses on catalyst loading, solvent polarity, and temperature to maximize yield and enantiomeric excess (ee).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying backbone structure and substituent positions. For instance, methyl ester protons resonate at ~3.6–3.7 ppm, while pyrrolidine ring protons show distinct splitting patterns due to stereochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed [M+Na] at m/z 548.1420 matches calculated 548.1418) .

- Optical Rotation : Measures enantiomeric purity (e.g., in CHCl) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Protecting Group Chemistry : Use tert-butyl or benzyl groups to shield reactive sites during intermediate steps .

- Catalyst Screening : Test chiral ligands (e.g., diphenylphosphinoferrocene) to improve stereochemical outcomes .

- Reductive Amination : Sodium borohydride in ethanol at room temperature can stabilize intermediates .

Q. What methods are recommended for analyzing stereochemical purity and resolving enantiomeric mixtures?

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be investigated?

Contradictions may signal impurities or tautomerism. Steps include:

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials or dimerization artifacts) .

- Solvent Effects : Compare NMR in DMSO-d vs. CDCl, as hydrogen bonding can alter chemical shifts .

- Dynamic NMR : Probe rotational barriers in pyrrolidine rings at variable temperatures .

Q. What strategies mitigate solubility challenges in biological assays?

The compound’s solubility varies with solvents:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.